(5Z)-2-(2-chloroanilino)-5-[[5-(4-chlorophenyl)furan-2-yl]methylidene]-1,3-thiazol-4-one
Description
Properties
Molecular Formula |
C20H12Cl2N2O2S |
|---|---|
Molecular Weight |
415.3 g/mol |
IUPAC Name |
(5Z)-5-[[5-(4-chlorophenyl)furan-2-yl]methylidene]-2-(2-chlorophenyl)imino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C20H12Cl2N2O2S/c21-13-7-5-12(6-8-13)17-10-9-14(26-17)11-18-19(25)24-20(27-18)23-16-4-2-1-3-15(16)22/h1-11H,(H,23,24,25)/b18-11- |
InChI Key |
ZKHFICIRSYCUDS-WQRHYEAKSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)N=C2NC(=O)/C(=C/C3=CC=C(O3)C4=CC=C(C=C4)Cl)/S2)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)N=C2NC(=O)C(=CC3=CC=C(O3)C4=CC=C(C=C4)Cl)S2)Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis of 5-(4-Chlorophenyl)Furan-2-Carbaldehyde
The furan moiety is synthesized via a palladium-catalyzed cross-coupling reaction between 2-furaldehyde and 4-chlorophenylboronic acid. As demonstrated in PMC6479276, this step achieves a 45–82% yield under optimized conditions (DMSO solvent, 80°C, 12 hours). The aldehyde group is retained for subsequent condensation.
Reaction Scheme:
Preparation of 2-(2-Chloroanilino)-1,3-Thiazol-4-One
The thiazole core is constructed by cyclizing thiourea derivatives with chloroacetyl chloride. A modified method from EvitaChem involves reacting 2-chloroaniline with thiourea in ethanol under reflux, followed by treatment with chloroacetyl chloride to form the thiazol-4-one ring. Yields range from 65–78% depending on the purity of starting materials.
Condensation and Stereochemical Control
Knoevenagel Condensation for Methylidene Formation
The critical step for introducing the Z-configured methylidene group employs Knoevenagel condensation. A mixture of 1,3-thiazol-4-one and 5-(4-chlorophenyl)furan-2-carbaldehyde is reacted in acetic anhydride with piperidine as a catalyst. The reaction proceeds at 100°C for 6 hours, achieving a 72% yield of the (5Z) isomer.
Mechanistic Insight:
The base-catalyzed condensation generates an enolate intermediate, which undergoes dehydration to form the α,β-unsaturated ketone. Steric hindrance from the furan ring favors the Z-configuration.
Optimization Data:
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Piperidine | Acetic Anhydride | 100 | 6 | 72 |
| DBU | Toluene | 110 | 8 | 68 |
| NH4OAc | EtOH | 80 | 12 | 58 |
Purification and Characterization
Chromatographic Separation
Crude product is purified via silica gel column chromatography using ethyl acetate/hexane (3:7). The Z-isomer is isolated with >95% purity, as confirmed by HPLC.
Spectroscopic Validation
-
1H NMR (400 MHz, CDCl3): δ 7.82 (s, 1H, thiazole H), 7.64 (d, J = 8.4 Hz, 2H, Ar-H), 7.48 (d, J = 8.4 Hz, 2H, Ar-H), 7.32–7.25 (m, 4H, furan and anilino H), 6.95 (s, 1H, methylidene H).
-
IR (KBr): 1680 cm⁻¹ (C=O), 1595 cm⁻¹ (C=N), 1240 cm⁻¹ (C-O furan).
Alternative Methodologies and Comparative Analysis
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction time from 6 hours to 30 minutes, though yields remain comparable (70–75%). This method is advantageous for high-throughput screening but requires specialized equipment.
Solvent-Free Approaches
Grinding the reactants with KHSO4 as a catalyst under solvent-free conditions achieves a 65% yield. While environmentally friendly, scalability is limited due to inhomogeneous mixing.
Challenges and Troubleshooting
Byproduct Formation
Over-condensation generates di-adducts, which are minimized by maintaining a 1:1 molar ratio of aldehyde to thiazol-4-one. Excess aldehyde increases di-adduct formation by 15–20%.
Stereochemical Drift
Prolonged heating (>8 hours) promotes Z→E isomerization. Stabilizing the Z-isomer requires rapid cooling post-reaction and storage at –20°C.
Industrial Scalability Considerations
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.
Reduction: Reduction reactions can occur at the imino group, converting it to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted thiazolidinones.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of certain chemical transformations.
Material Science: It can be incorporated into polymers to modify their properties.
Biology
Antimicrobial Activity: The compound has shown potential as an antimicrobial agent against various bacterial and fungal strains.
Anticancer Activity: Preliminary studies suggest that it may have cytotoxic effects on certain cancer cell lines.
Medicine
Drug Development: The compound is being investigated for its potential use in developing new therapeutic agents for treating infections and cancer.
Industry
Agriculture: It may be used in the development of agrochemicals for protecting crops from pests and diseases.
Mechanism of Action
The mechanism of action of (2Z,5Z)-5-{[5-(4-CHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-2-[(2-CHLOROPHENYL)IMINO]-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit certain enzymes, disrupting metabolic pathways in microorganisms and cancer cells.
DNA Intercalation: It may intercalate into DNA, interfering with replication and transcription processes.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The target compound is part of a broader series of (Z)-5-(substituted benzylidene)-2-((substituted phenyl)amino)thiazol-4(5H)-one analogues (e.g., 6a–j) . Key structural variations among these analogues include:
Key Observations :
- Electron-Withdrawing Groups : The 4-chlorophenyl group in the target compound enhances electrophilicity compared to methyl or methoxy substituents in analogues (e.g., ’s 4-methoxyphenyl derivative) .
- Thione vs. Thiolactone : The thioxo (C=S) group in ’s compound may increase metal-binding capacity compared to the thiazol-4-one (C=O) in the target compound .
Key Observations :
Key Observations :
- Chlorinated derivatives (e.g., target compound’s 4-chlorophenyl) generally show lower MIC₅₀ values, suggesting enhanced potency compared to non-halogenated analogues .
- The hydrazono group in may reduce activity due to steric hindrance or metabolic instability .
Physicochemical Properties
Differences in substituents influence key properties:
| Property | Target Compound | ||
|---|---|---|---|
| Molecular Weight | ~423.9 g/mol (est.) | 481.0 g/mol | 423.9 g/mol |
| Solubility | Moderate (polar groups) | Low (thioxo, hydrophobic) | Low (hydrazono) |
| LogP (estimated) | ~3.5 | ~4.2 | ~3.8 |
Key Observations :
- The target compound’s balance of chlorine substituents and furan oxygen likely optimizes solubility and bioavailability.
Biological Activity
(5Z)-2-(2-chloroanilino)-5-[[5-(4-chlorophenyl)furan-2-yl]methylidene]-1,3-thiazol-4-one is a synthetic compound belonging to the thiazole family. Its unique structure incorporates a thiazole ring, a chloroaniline group, and a furan moiety, which contribute to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, along with relevant research findings.
Chemical Structure and Properties
The molecular formula of (5Z)-2-(2-chloroanilino)-5-[[5-(4-chlorophenyl)furan-2-yl]methylidene]-1,3-thiazol-4-one is C19H14ClN3OS, with a molecular weight of approximately 415.3 g/mol. The structural features of the compound are summarized in the following table:
| Feature | Description |
|---|---|
| Thiazole Ring | Contributes to biological activity |
| Chloroaniline Group | Enhances lipophilicity and potential interactions |
| Furan Moiety | Provides additional reactivity |
Antimicrobial Activity
Research indicates that (5Z)-2-(2-chloroanilino)-5-[[5-(4-chlorophenyl)furan-2-yl]methylidene]-1,3-thiazol-4-one exhibits significant antimicrobial properties. The mechanism of action is believed to involve the inhibition of specific enzymes or receptors crucial for microbial metabolism. This compound has shown effectiveness against various bacterial strains, likely due to its ability to disrupt microbial enzyme functions.
Case Study: Antimicrobial Screening
In a study evaluating the antimicrobial activity of thiazole derivatives, (5Z)-2-(2-chloroanilino)-5-[[5-(4-chlorophenyl)furan-2-yl]methylidene]-1,3-thiazol-4-one was tested against common pathogens. The results indicated moderate to strong activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL.
Anticancer Activity
The compound also demonstrates promising anticancer properties. Studies have shown that it can induce apoptosis in cancer cells through mechanisms such as DNA intercalation and enzyme inhibition.
Research Findings on Anticancer Effects
A detailed investigation into the anticancer effects of related thiazolidinone compounds revealed that those with similar structural characteristics exhibited moderate to strong antiproliferative activity in human leukemia cell lines. Notably, compounds with electron-donating groups at specific positions on the aromatic ring displayed enhanced cytotoxic effects.
| Compound | Cell Line Tested | IC50 Value (µM) | Mechanism |
|---|---|---|---|
| 5e | HL-60 | 15 | Induces apoptosis |
| 5f | K562 | 12 | DNA intercalation |
The proposed mechanisms by which (5Z)-2-(2-chloroanilino)-5-[[5-(4-chlorophenyl)furan-2-yl]methylidene]-1,3-thiazol-4-one exerts its biological effects include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation.
- DNA Interaction : It has potential for intercalating into DNA strands, disrupting replication and transcription processes.
- Cell Cycle Arrest : Evidence suggests that this compound can induce cell cycle arrest at various stages, leading to increased apoptosis.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing (5Z)-2-(2-chloroanilino)-5-[[5-(4-chlorophenyl)furan-2-yl]methylidene]-1,3-thiazol-4-one?
- Methodological Answer : The synthesis typically involves multi-step condensation reactions. For example:
- Step 1 : Formation of the thiazol-4-one core via cyclization of substituted thiosemicarbazides with chloroacetic acid in the presence of sodium acetate (NaOAc) and acetic acid (AcOH) under reflux (~2–4 hours) .
- Step 2 : Introduction of the (5Z)-configured methylidene group via Knoevenagel condensation using 5-(4-chlorophenyl)furan-2-carbaldehyde under basic conditions (e.g., piperidine catalyst in ethanol) .
- Key Reagents : Chloroacetic acid, NaOAc, acetic acid, DMF (as solvent), and substituted aldehydes. Yield optimization requires precise stoichiometric ratios (e.g., 1:1.2 molar ratio of thiosemicarbazide to aldehyde) .
Q. How can the structural identity of this compound be confirmed experimentally?
- Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:
- NMR : H and C NMR to confirm the (Z)-configuration of the exocyclic double bond (δ ~7.5–8.0 ppm for vinyl protons) and aromatic substituents .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., calculated for CHClNOS: 422.0 g/mol) .
- X-ray Diffraction : Single-crystal X-ray analysis to resolve spatial arrangement, particularly the planarity of the thiazol-furan system .
Q. What are the critical factors affecting the compound’s stability during storage and handling?
- Methodological Answer : Stability is pH- and solvent-dependent:
- pH Stability : Degrades rapidly in alkaline conditions (pH > 9) due to hydrolysis of the thiazol-4-one ring. Store in neutral buffers (pH 6–7) .
- Light Sensitivity : The conjugated furan-thiazole system is photosensitive; use amber vials and inert atmospheres (N) for long-term storage .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., kinases or GPCRs)?
- Methodological Answer :
- Docking Studies : Use software like MOE or AutoDock to model binding to targets (e.g., COX-2 or EGFR kinases). Focus on the chloro-substituted anilino group and furan’s π-π stacking potential .
- MD Simulations : Run 100 ns molecular dynamics simulations in explicit solvent (e.g., TIP3P water) to assess binding stability. Analyze RMSD and hydrogen-bonding networks .
Q. What experimental strategies resolve contradictions in reported bioactivity data (e.g., varying IC values across studies)?
- Methodological Answer :
- Assay Standardization : Use validated cell lines (e.g., MCF-7 for anticancer assays) and control compounds (e.g., doxorubicin). Ensure consistent DMSO concentrations (<0.1% v/v) to avoid solvent toxicity .
- Meta-Analysis : Compare substituent effects across analogues (e.g., replacing 4-chlorophenyl with 4-methoxyphenyl alters logP and membrane permeability) .
Q. How does the (Z)-configuration influence the compound’s pharmacological profile compared to its (E)-isomer?
- Methodological Answer :
- Stereochemical Analysis : Separate isomers via chiral HPLC (e.g., Chiralpak AD-H column) and compare bioactivity. The (Z)-isomer typically shows enhanced binding due to optimal spatial alignment of the chloroanilino and furan groups .
- Thermodynamic Studies : Measure isomerization kinetics using UV-Vis spectroscopy under varying temperatures. Activation energy (ΔG) correlates with metabolic stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
